2,4-dichloro-N-(4-methylphenyl)benzamide

説明

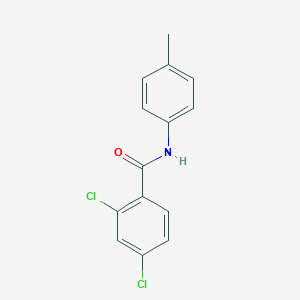

2,4-Dichloro-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorophenyl group attached to a benzamide scaffold, with the amide nitrogen further substituted by a 4-methylphenyl group. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that enhance biological activity, particularly in targeting enzymes like dihydrofolate reductase (DHFR) or parasitic proteins such as those in Trypanosoma brucei . Its synthesis typically involves alkylation of substituted anilines followed by benzoylation with 2,4-dichlorobenzoyl chloride, as demonstrated in multiple studies .

特性

CAS番号 |

6043-40-9 |

|---|---|

分子式 |

C14H11Cl2NO |

分子量 |

280.1 g/mol |

IUPAC名 |

2,4-dichloro-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |

InChIキー |

FZRJOZIKEYLMJT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

正規SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

他のCAS番号 |

6043-40-9 |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

類似化合物との比較

Chlorine Substitution Patterns

- 2,4-Dichloro-N-(4-chlorophenyl)benzamide derivatives (e.g., compounds 50–55 in ): These analogs feature additional chlorine atoms on the aniline ring. For instance, compound 53 (2,4-dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide) incorporates a furanmethyl group, enhancing solubility due to the oxygen heteroatom.

- N-(2,6-Diethylphenyl) analogs (e.g., Benzamide, 2,4-dichloro-N-(2,6-diethylphenyl)): Bulky ethyl groups at the 2- and 6-positions of the aniline ring introduce steric hindrance, which may reduce binding affinity to target proteins compared to the less hindered 4-methylphenyl derivative .

Hydroxy and Amino Modifications

- 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide (): The hydroxyl group at the 2-position facilitates hydrogen bonding in crystal structures, influencing molecular packing and stability. This contrasts with the non-hydroxylated parent compound, which lacks such interactions .

Side Chain Variations

Aminoethyl and Aminopropyl Side Chains

- N-(2-Aminoethyl)-2,4-dichloro-N-(4-methylphenyl)benzamide hydrochloride (5) (): This derivative features a cationic aminoethyl side chain, which improves solubility in polar solvents (e.g., 90% yield in CDCl3). The protonated amine may engage in ionic interactions with negatively charged residues in biological targets, as seen in Trypanosoma brucei inhibitors .

- N-(3-Aminopropyl) analogs (e.g., compound 50 in ): Longer alkyl chains (e.g., aminopropyl) increase molecular flexibility but may reduce target specificity due to entropic penalties upon binding .

Heterocyclic Side Chains

- Thiadiazole-containing analogs (): The 1,3,4-thiadiazole derivative 4 (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) exhibits strong DHFR inhibition (ΔG = −9.0 kcal/mol) due to three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 in the active site. This surpasses non-heterocyclic analogs in binding efficiency .

Antiparasitic Activity

- Trypanocidal activity: Derivatives with aminoethyl side chains (e.g., compound 5 in ) show enhanced potency against Trypanosoma brucei due to improved cellular uptake and target engagement. In contrast, bulkier analogs (e.g., compound 17 in ) exhibit reduced activity, likely due to steric clashes .

- DHFR inhibition: Thiadiazole derivatives (e.g., compound 4 in ) demonstrate superior DHFR binding (ΔG = −9.0 kcal/mol) compared to non-heterocyclic analogs, highlighting the critical role of the thiadiazole ring in stabilizing enzyme interactions .

Physicochemical Properties

- Solubility : Hydrophilic substitutions (e.g., furan in compound 53) improve aqueous solubility, whereas lipophilic groups (e.g., thiophen in compound 54) enhance logP values, favoring blood-brain barrier penetration .

- Synthetic yields: Aminoethyl derivatives (e.g., compound 5 in ) achieve higher yields (90%) compared to dichlorophenyl analogs (e.g., compound 13 in , % yield), reflecting the influence of substituent electronics on reaction efficiency .

Comparative Data Tables

Table 1. Key Structural Analogs and Their Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。